molecular formula C8H14ClNO B8313418 2-(2-Chloroethoxy)-2-ethylbutanenitrile

2-(2-Chloroethoxy)-2-ethylbutanenitrile

Cat. No.: B8313418
M. Wt: 175.65 g/mol
InChI Key: XQOAEKMWHYHQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethoxy)-2-ethylbutanenitrile is a branched aliphatic nitrile featuring a chloroethoxy substituent (ClCH2CH2O-) and an ethyl group attached to the second carbon of a butanenitrile backbone. Its molecular formula is C8H14ClNO, with a molecular weight of 199.66 g/mol.

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2-(2-chloroethoxy)-2-ethylbutanenitrile

InChI

InChI=1S/C8H14ClNO/c1-3-8(4-2,7-10)11-6-5-9/h3-6H2,1-2H3

InChI Key

XQOAEKMWHYHQLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The nitrile group in 2-(2-Chloroethoxy)-2-ethylbutanenitrile increases polarity compared to ethers like 2-ethoxy-2-methylbutane, which lacks electronegative substituents . This enhances solubility in polar solvents and reactivity in cyanation reactions.

Physical Properties: The boiling point of 2-(2-Chloroethoxy)ethanol (79–81°C at 5 mmHg) suggests that the target compound, with a larger molecular weight and nitrile group, would exhibit a higher boiling point under similar conditions . Compared to aromatic nitriles like 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile (MW 256.73), the aliphatic structure of the target compound likely reduces π-π interactions, lowering melting points .

Applications: Chloroethoxy ethanol is used in pharmaceutical analysis (e.g., Quetiapine Fumarate quantification via GC) , whereas nitriles often serve as precursors in agrochemicals or drugs. The target compound’s structure suggests utility in synthesizing branched nitrile derivatives. Isoindole-dione derivatives are common in drug design, indicating that functionalization of the target compound’s chloroethoxy group could yield bioactive molecules .

Research Findings and Methodological Insights

  • Analytical Challenges: While 2-(2-Chloroethoxy)ethanol is quantified via gas chromatography (GC) with flame ionization detection , the target compound’s nitrile group may necessitate alternative methods like HPLC or GC-MS for accurate analysis due to its higher polarity and molecular weight.
  • Reactivity : The chloroethoxy group’s susceptibility to hydrolysis or elimination parallels trends in trans-crotonaldehyde (), where steric and electronic effects dictate reaction pathways. The ethyl branch in the target compound may hinder such reactions compared to linear analogs .
  • Safety Considerations: Chlorinated compounds often require stringent handling; the acute exposure risks noted for crotonaldehyde imply similar precautions for the target compound.

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